Salannin
Overview
Description
Salannin is a tetranortriterpenoid compound found in the seeds of the neem tree (Azadirachta indica). It belongs to the limonoid group of natural products and is known for its bioactive properties, particularly its role as an insect antifeedant . This compound is structurally complex, featuring multiple oxygen-bearing functional groups, including an enol ether, acetal, hemiacetal, and various carboxylic esters .
Mechanism of Action
Target of Action
Salannin, a limonoid bitter principle of the seed oil of Azadirachta indica, primarily targets both Gram-positive and Gram-negative bacteria . It also exhibits strong antifeedant activity against various insects, including the California red scale, migratory locust, striped cucumber beetle, and the Japanese beetle .
Mode of Action
This compound interacts with its targets by inhibiting their growth and reducing feeding by neonate and third instar larvae . It deters feeding, increases the larval stage duration, and causes delayed molt, leading to decreased pupal weight that results in larval and pupal mortality .
Biochemical Pathways
It is known that this compound and other limonoids present in neem oil inhibit ecdysone 20-monooxygenase, the enzyme responsible for catalyzing the final step in the conversion of ecdysone to the active hormone, 20-hydroxyecdysone, which controls the insect metamorphosis process .
Result of Action
The primary result of this compound’s action is the inhibition of larval growth, which is concomitant with reduced feeding by neonate and third instar larvae . It also exhibits antibacterial activity towards both Gram-positive and Gram-negative bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, exposure to sunlight can lead to the photolysis of this compound, resulting in the formation of other compounds . .
Biochemical Analysis
Biochemical Properties
Salannin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the core amino acids of the enzyme H pylori Urease .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of salannin is challenging due to its complex molecular structure. The first total synthesis of this compound was achieved by the research group of Steven Ley at the University of Cambridge in 2007 . This synthesis involved a relay approach, where a heavily functionalized decalin intermediate was prepared by total synthesis on a small scale and then derived from the natural product for gram-scale operations .
Industrial Production Methods: this compound is primarily extracted from neem seeds using various extraction techniques. One common method involves solid-phase extraction followed by liquid chromatography to isolate this compound from neem oil . The chromatographic separations are typically accomplished using a mobile phase consisting of acetonitrile and water .
Chemical Reactions Analysis
Types of Reactions: Salannin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using photooxidation techniques.
Reduction: Specific reduction reactions of this compound are less documented, but general reduction conditions for similar compounds involve the use of reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly involving its ester functional groups.
Major Products Formed:
Scientific Research Applications
Salannin has a wide range of scientific research applications:
Comparison with Similar Compounds
Salannin is often compared with other limonoids found in neem, such as azadirachtin, nimbin, and nimbolide .
Azadirachtin: Known for its potent insecticidal properties, azadirachtin is more toxic to insects compared to this compound.
Nimbin: Nimbin is another limonoid with antimicrobial and anti-inflammatory properties.
Nimbolide: Nimbolide exhibits significant anticancer and anti-inflammatory activities.
This compound is unique due to its specific antifeedant activity and its structural complexity, which makes it a valuable compound for both scientific research and practical applications .
Properties
IUPAC Name |
[(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O9/c1-9-17(2)31(37)43-25-14-24(41-19(4)35)32(5)16-40-28-29(32)33(25,6)23(13-26(36)38-8)34(7)27-18(3)21(20-10-11-39-15-20)12-22(27)42-30(28)34/h9-11,15,21-25,28-30H,12-14,16H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHBVBNPNXOWBA-REXVOHEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C(C4(C3OC5C4=C(C(C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]([C@]4([C@@H]3O[C@H]5C4=C([C@@H](C5)C6=COC=C6)C)C)CC(=O)OC)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058500 | |
Record name | Salannin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
992-20-1 | |
Record name | Salannin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=992-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salannin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salannin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Salannin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), primarily exhibits its insecticidal activity through feeding deterrence and growth disruption in insects. [] This is achieved by interfering with insect hormone systems, specifically by:
- Disrupting Ecdysone 20-Monooxygenase (E-20-M) Activity: this compound inhibits the activity of E-20-M, an enzyme crucial for converting ecdysone to its active form, 20-hydroxyecdysone, thereby disrupting molting and development. []
A: Yes, studies have shown that this compound, unlike azadirachtin, doesn't directly inhibit the activity of trypsin, a key digestive enzyme in insects like Spodoptera litura. [] This suggests its antifeedant effect is primarily attributed to taste aversion rather than digestive disruption. []
A: The molecular formula of this compound is C34H44O9, and its molecular weight is 596.7 g/mol. []
A: this compound's structure has been elucidated using various spectroscopic techniques including UV, IR, HR-ESI–MS, and NMR. [] These methods provide detailed information about its functional groups, molecular arrangement, and connectivity. Further, X-ray crystallography studies have provided insights into the three-dimensional structure and conformational flexibility of this compound. []
ANone: this compound exhibits varying stability depending on the environmental factors:
- Light: this compound is highly susceptible to degradation under sunlight, with a reported half-life of a few minutes. [] This highlights the importance of protecting this compound-based formulations from light exposure.
- Temperature: While relatively stable at temperatures below 25°C, this compound degrades rapidly at temperatures above 35°C, with the highest degradation rate observed at 65°C. [] This information is crucial for storage and handling of this compound-containing products.
- Water: The presence of water accelerates this compound degradation. [] This emphasizes the need for formulations that minimize water content or utilize protective packaging to limit exposure to moisture.
ANone: this compound is not typically recognized for its catalytic properties. Research primarily focuses on its insecticidal properties and potential applications as a biopesticide.
A: Yes, computational studies have been employed to investigate this compound's interactions with potential molecular targets. For instance, molecular docking simulations were used to assess the binding affinity of this compound towards the ryanodine receptor of Spodoptera frugiperda, revealing a binding energy of -7.08 Kcal/mol. [] These findings suggest that this compound might exert its insecticidal effects by interacting with this receptor, but further validation is required.
ANone: While specific QSAR models for this compound are not extensively reported in the provided literature, computational studies involving QSAR have been conducted on related neem compounds. These studies aim to establish a relationship between the chemical structure of the compounds and their biological activity, which could be valuable for designing more effective and environmentally friendly insecticides.
ANone: Structural modifications, particularly in the A ring of this compound, significantly influence its biological activity:
- Isomerization: Converting this compound to its isomer, isothis compound, through treatment with BF3 · Et2O and iodide ions, results in enhanced melanogenesis-inhibitory activity. [] This highlights the importance of stereochemistry in determining the biological effects of this compound.
- Deesterification: Removing ester groups from this compound, as seen in the formation of nimbidinol (a trihydroxy limonoid) through LiAlH4 reduction, also leads to increased melanogenesis-inhibitory activity. [] This suggests that modifying the polarity and size of the molecule through deesterification can significantly impact its activity.
- Photo-oxidation: Photo-oxidation of this compound yields two isomeric lactone products, salanninolide and isosalanninolide, with increased insecticidal activity compared to the parent compound. [, ] Notably, the presence of a hindered base during or after the oxidation can alter the ratio of these isomers, potentially influencing the overall efficacy. []
ANone: Given this compound's sensitivity to light, temperature, and moisture, formulating stable and effective biopesticides requires careful consideration. Some strategies include:
- Synergistic Formulations: Combining this compound with other neem compounds, particularly those exhibiting different modes of action, can potentially enhance its efficacy and overcome potential resistance development in target insects. []
ANone: The provided literature primarily focuses on this compound's insecticidal properties and doesn't delve into its detailed pharmacokinetic profile in mammals.
A: While not as potent as azadirachtin, this compound has shown in vitro anti-plasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. [] This suggests a potential for further investigation of this compound derivatives as anti-malarial agents.
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